[5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole derivatives and has been found to have significant biological activity.
Mechanism of Action
The mechanism of action of [5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone is not fully understood. However, it is believed to act by inhibiting specific enzymes and pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that [5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain.
Advantages and Limitations for Lab Experiments
One of the advantages of [5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone is its high potency and selectivity. It has been found to have minimal side effects and can be easily synthesized in the laboratory. However, one of the limitations of this compound is its limited solubility, which can affect its efficacy in certain applications.
Future Directions
There are several future directions for research on [5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone. One area of focus is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of new therapeutic applications for this compound, including its potential use in the treatment of neurological disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of [5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone involves the reaction between 4-fluoroacetophenone and pyrrolidine in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired compound.
Scientific Research Applications
Research on [5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been focused on its potential therapeutic applications. It has been found to have significant activity against various diseases, including cancer, inflammation, and pain.
properties
IUPAC Name |
[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c15-11-5-3-10(4-6-11)12-9-13(17-16-12)14(19)18-7-1-2-8-18/h3-6,9H,1-2,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUYMWVBRQZVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-fluorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.